4,5-Dichloro-2-methylquinazoline 4,5-Dichloro-2-methylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964744
InChI: InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3
SMILES:
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

4,5-Dichloro-2-methylquinazoline

CAS No.:

Cat. No.: VC15964744

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-methylquinazoline -

Specification

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 4,5-dichloro-2-methylquinazoline
Standard InChI InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3
Standard InChI Key NFGMJPHDSDHVCS-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl

Introduction

Chemical Identity and Structural Features

4,5-Dichloro-2-methylquinazoline belongs to the quinazoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of chlorine and methyl groups confers distinct electronic and steric properties, influencing its reactivity and interactions.

Molecular Formula and Weight

The compound has the molecular formula C9H6Cl2N2\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2, with a molecular weight of 225.06 g/mol . Its structure is defined by the following features:

  • Quinazoline core: A fused benzene-pyrimidine system.

  • Substituents:

    • Chlorine atoms at positions 4 and 5.

    • Methyl group at position 2.

Synonyms and Identifiers

Alternative names and identifiers include:

  • CAS Registry Number: 1602145-59-4 .

  • Synonyms: SCHEMBL7417855, ZINC160202081 .

Physical and Chemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from its structural analogs and safety documentation.

Physicochemical Characteristics

PropertyValue/Description
AppearanceCrystalline solid
SolubilityLikely soluble in organic solvents
StabilityStable under recommended storage
Melting/Boiling PointsNot reported

Synthesis and Manufacturing

  • Cyclization reactions: Involving anthranilic acid derivatives and nitriles.

  • Halogenation: Electrophilic substitution to introduce chlorine atoms .

  • Functional group modifications: Alkylation or acylation to add methyl groups.

The lack of detailed synthetic routes underscores the need for further methodological studies.

Applications and Research Utility

Pharmaceutical Intermediates

Quinazoline derivatives are pivotal in drug discovery, serving as precursors for kinase inhibitors and anticancer agents . The chloro and methyl substituents in 4,5-dichloro-2-methylquinazoline may facilitate:

  • Targeted covalent binding: Chlorine atoms can act as leaving groups in nucleophilic substitution reactions.

  • Steric modulation: The methyl group influences binding pocket interactions.

Materials Science

Chlorinated quinazolines are explored in optoelectronics due to their electron-deficient aromatic systems, though specific applications for this compound remain unexplored.

Hazard CategoryGHS CodeDescription
Skin IrritationH315Causes skin irritation .
Eye IrritationH319Causes serious eye irritation .
Respiratory IrritationH335May cause respiratory irritation .

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Exposure: Rinse cautiously with water for several minutes .

Research Gaps and Future Directions

Despite its potential, 4,5-dichloro-2-methylquinazoline remains understudied. Critical areas for future investigation include:

  • Synthetic Optimization: Development of efficient, scalable synthesis routes.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or kinase-inhibitory activity.

  • Physicochemical Profiling: Determination of solubility, stability, and partition coefficients.

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